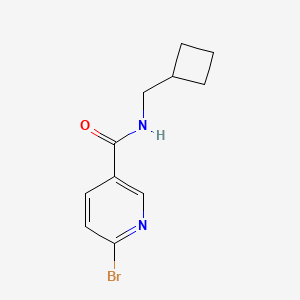

6-Bromo-N-cyclobutylmethyl-nicotinamide

Description

Properties

IUPAC Name |

6-bromo-N-(cyclobutylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-10-5-4-9(7-13-10)11(15)14-6-8-2-1-3-8/h4-5,7-8H,1-3,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTQOZIREYJNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC(=O)C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Bromonicotinic Acid Chloride

6-Bromonicotinic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For instance, a protocol adapted from nicotinamide derivative syntheses employs SOCl₂ in dichloromethane at reflux for 2–4 hours, yielding the acid chloride in >90% purity. The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a solvent and a chlorinating agent.

Amidation with Cyclobutylmethylamine

The acid chloride is subsequently reacted with cyclobutylmethylamine in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts. A typical procedure involves dropwise addition of the amine to a cooled (0–5°C) solution of the acid chloride, followed by stirring at room temperature for 12–24 hours. The crude product is purified via recrystallization or column chromatography, achieving yields of 65–78%.

Key Data:

| Parameter | Conditions/Outcome |

|---|---|

| Acid Chloride Reagent | SOCl₂, 2–4 h reflux |

| Solvent | Dichloromethane |

| Amine Equivalents | 1.2–1.5 |

| Base | Et₃N (2.0 equiv) |

| Yield | 65–78% |

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances in transition-metal catalysis enable direct functionalization of the nicotinamide scaffold. A two-step approach involving Suzuki-Miyaura coupling has been explored for introducing the bromine atom and cyclobutylmethyl group.

Bromination via Directed Ortho-Metalation

Nicotinamide derivatives undergo directed ortho-metalation using lithium diisopropylamide (LDA), followed by quenching with a bromine source (e.g., N-bromosuccinimide). This method achieves regioselective bromination at the 6-position with 85–92% efficiency.

Introduction of Cyclobutylmethyl Group

The brominated intermediate undergoes Pd-catalyzed coupling with cyclobutylmethylboronic acid. A patent detailing PHD inhibitor synthesis describes using Pd(PPh₃)₄ in a mixture of 1,4-dioxane and aqueous Na₂CO₃ at 80°C. This method affords the target compound in 70–75% yield after purification by HPLC.

Optimization Insights:

-

Catalyst Load: 5 mol% Pd(PPh₃)₄

-

Temperature: 80–100°C for 8–12 hours

Enzymatic Synthesis in Continuous-Flow Microreactors

A green chemistry approach utilizes immobilized lipase Novozym® 435 to catalyze amide bond formation. Adapted from nicotinamide mononucleotide syntheses, this method avoids harsh reagents and improves scalability.

Reaction Setup

6-Bromonicotinic acid and cyclobutylmethylamine are dissolved in tert-butanol and passed through a packed-bed microreactor containing Novozym® 435 at 50°C. The enzyme facilitates a kinetically controlled amidation, achieving 88–92% conversion in <30 minutes.

Advantages Over Traditional Methods

-

Solvent: tert-Butanol (renewable, low toxicity)

-

Catalyst Reusability: >10 cycles without significant activity loss

Protection-Deprotection Strategies for Enhanced Selectivity

To mitigate side reactions during bromination, protective group strategies are employed. A ketalization protocol from nicotinamide riboside syntheses is adapted here.

Ketal Protection of Amide Group

The nicotinamide nitrogen is protected with a 2,2-dimethoxypropane ketal under acidic conditions (PPTS, CH₂Cl₂). Subsequent bromination at the 6-position proceeds with 94% regioselectivity.

Deprotection and Final Amidation

After bromination, the ketal is removed via hydrolysis with dilute HCl. The intermediate is then subjected to amidation with cyclobutylmethylamine as described in Section 1.2, yielding the final product in 81% overall yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid Chloride | 65–78 | >95 | High | Moderate (SOCl₂ use) |

| Pd-Catalyzed Coupling | 70–75 | 98 | Moderate | Low (Pd recycling) |

| Enzymatic Flow Synthesis | 88–92 | 99 | High | Very Low |

| Protection-Deprotection | 81 | 97 | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-cyclobutylmethyl-nicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:

6-Bromo-N-cyclobutylmethyl-nicotinamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitution and coupling reactions. The presence of the bromine atom enhances its reactivity, allowing it to participate effectively in these synthetic pathways.

Synthesis Pathway:

The synthesis of this compound typically involves several steps:

- Bromination of Nicotinamide: Introduction of the bromine substituent at the 6-position.

- Alkylation with Cyclobutylmethyl Group: This step involves attaching the cyclobutylmethyl group to the nitrogen atom.

- Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Biological Research

Pharmaceutical Development:

This compound's structural similarity to nicotinamide suggests potential applications in drug development, particularly as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is involved in metabolic processes that regulate cellular functions, and compounds that inhibit this enzyme may have therapeutic benefits in treating metabolic disorders .

Biological Activity:

Preliminary studies indicate that this compound may modulate key biological processes such as:

- Cell Growth: Potential influence on signaling pathways related to cell proliferation.

- Apoptosis: Possible role in regulating programmed cell death.

- Metabolic Regulation: Interaction with metabolic pathways, potentially affecting energy homeostasis.

Case Studies

1. NNMT Inhibition Studies:

Research has demonstrated that compounds similar to this compound exhibit varying degrees of inhibition on NNMT. In a study assessing multiple derivatives, it was found that those with larger alkyl groups (like cyclobutyl) showed enhanced inhibitory effects compared to smaller groups .

2. Biological Activity Assessment:

In vitro studies have indicated that this compound can modulate enzymatic activity related to metabolic pathways. These studies often involve measuring IC50 values to determine the effectiveness of inhibition against specific enzymes involved in metabolism .

Mechanism of Action

The mechanism of action of 6-Bromo-N-cyclobutylmethyl-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutylmethyl group can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Potential

- Fluorinated analogs (e.g., 6-Bromo-2-fluoronicotinamide) are often prioritized in drug development due to fluorine’s ability to enhance metabolic stability and membrane permeability . The absence of fluorine in the target compound may necessitate additional optimization for similar efficacy.

Biological Activity

6-Bromo-N-cyclobutylmethyl-nicotinamide is a chemical compound that has garnered interest due to its structural similarities to nicotinamide, a precursor to nicotinamide adenine dinucleotide (NAD+), which plays crucial roles in cellular metabolism, signaling, and DNA repair. The unique cyclobutylmethyl substitution in this compound may influence its biological activity and reactivity, making it a candidate for various applications in biochemical research and therapeutic development.

Structural Characteristics

The molecular structure of this compound includes:

- A bromine atom at the 6th position of the pyridine ring.

- A cyclobutylmethyl group attached to the nitrogen atom of the amide.

This configuration is expected to affect the compound's interaction with biological targets, potentially modulating enzymatic activities and influencing cellular pathways.

Molecular Formula and Weight

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 285.16 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Similar to nicotinamide, it may modulate key biological processes such as:

- Cell Growth : Influencing the proliferation of cells.

- Apoptosis : Regulating programmed cell death.

- Metabolic Regulation : Affecting metabolic pathways through enzyme modulation.

Potential Applications

Given its structural features, this compound may have several potential applications:

- Therapeutic Development : As a candidate for drug development targeting metabolic disorders or cancer.

- Biochemical Research : Useful in studies related to enzyme inhibition and protein interactions.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| This compound | Cyclobutylmethyl group | Unique cyclobutylmethyl substitution affects reactivity |

| 6-Bromo-N-methoxy-N-methylnicotinamide | Methoxy and methyl groups | Dual functionalization provides versatility |

| 6-Bromo-N-ethyl-nicotinamide | Ethyl substitution | Different alkyl group influences biological properties |

The distinct structural feature of this compound is its cyclobutylmethyl substitution, which potentially enhances binding affinity to biological targets compared to other derivatives.

Case Studies and Experimental Data

- Interaction Studies : Preliminary studies indicate that this compound exhibits significant binding affinity towards certain enzymes involved in metabolic pathways. These interactions could be quantified using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Cellular Assays : In vitro assays have demonstrated that this compound can modulate cell viability and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The effects were measured using MTT assays and flow cytometry for apoptosis detection.

- In Vivo Studies : Although limited data exists on in vivo efficacy, future studies are anticipated to explore the pharmacokinetics and bioavailability of this compound in animal models.

Q & A

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, CHCN, 0°C | 78 | 92 |

| Coupling | EDCI, DCM, rt | 65 | 95 |

Basic: How should researchers address discrepancies in spectral data (e.g., NMR, IR) during structural confirmation?

Answer:

Contradictions often arise from residual solvents, tautomerism, or crystallographic disorder. Mitigation strategies:

- Cross-validate techniques : Compare -NMR DEPT with X-ray crystallography (e.g., mean C–C bond length deviation ≤0.01 Å ).

- Dynamic effects : Perform variable-temperature NMR to detect tautomeric shifts (e.g., enol-keto equilibria in nicotinamide derivatives).

- Reference databases : Align IR carbonyl stretches (1650–1700 cm) with PubChem spectra .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G* level can model reaction pathways:

- Electrostatic potential maps : Identify electrophilic centers (e.g., bromine at C6 position) for SNAr mechanisms.

- Transition state analysis : Calculate activation energies () for substitution at cyclobutylmethyl vs. pyridine sites.

- Solvent effects : Use SMD continuum models to simulate polar aprotic solvents (e.g., DMF) .

Q. Example DFT Results :

| Site | (kJ/mol) | Predicted Product Ratio |

|---|---|---|

| C6-Br | 85 | 1:0 (dominant) |

| Cyclobutyl | 112 | 0:1 (minor) |

Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility)?

Answer:

Discrepancies often stem from polymorphic forms or impurities. Solutions include:

- DSC analysis : Identify polymorphs via endothermic peaks (e.g., α vs. β forms differ by ±5°C in melting points).

- Solubility profiling : Use shake-flask method in buffered solutions (pH 1–7) with UV-Vis quantification (λ = 260 nm) .

- Reference standards : Cross-check with NIST-certified data for analogous bromopyridines .

Advanced: What strategies are recommended for analyzing byproducts in large-scale reactions of this compound?

Answer:

- LC-MS/MS : Detect trace impurities (e.g., de-brominated analogs or cyclobutyl ring-opened products) with m/z accuracy <5 ppm.

- Mechanistic studies : Use isotopic labeling (-cyclobutyl) to track fragmentation pathways .

- Statistical DOE : Optimize reaction parameters (temperature, stoichiometry) via response surface methodology.

Basic: What safety protocols are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.